molecular formula C14H16FN5O B5647674 1-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetyl}piperidine

1-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetyl}piperidine

Cat. No. B5647674
M. Wt: 289.31 g/mol
InChI Key: JARDZNMLXHBKAW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 1-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetyl}piperidine involves the treatment of respective chloro-ethanone derivatives with piperidine in acetonitrile, resulting in the formation of novel tetrazole substituted piperidine derivatives. These processes are characterized using IR, 1H NMR, 13C NMR, mass spectral data, and elemental analysis, indicating the formation of the desired heterocyclic compounds (Elavarasan, Bhakiaraj, & Gopalakrishnan, 2014).

Molecular Structure Analysis

Structural analysis of similar compounds has been conducted using single crystal X-ray diffraction data, revealing the molecular geometry and confirming the expected structures. These studies provide detailed information on the molecular conformation, showing how the piperidine ring and other structural motifs are arranged in three-dimensional space, offering insights into potential interaction mechanisms with biological targets (Sanjeevarayappa, Iyengar, Manoj Kumar, & Suchetan, 2015).

Chemical Reactions and Properties

The chemical reactivity of 1-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetyl}piperidine derivatives can be influenced by the presence of the tetrazole and piperidine groups. These functional groups may undergo various chemical reactions, including nucleophilic substitution, which is fundamental in the synthesis of radiolabeled compounds for PET imaging, highlighting their versatility in chemical synthesis and potential applications in diagnostic imaging (Katoch-Rouse & Horti, 2003).

Future Directions

The future directions for “1-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetyl}piperidine” could involve further exploration of its biological activities and potential applications in medicinal chemistry. Given the wide range of activities exhibited by compounds with a piperidine moiety , this compound could potentially be a valuable target for future research.

properties

IUPAC Name

2-[5-(4-fluorophenyl)tetrazol-2-yl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN5O/c15-12-6-4-11(5-7-12)14-16-18-20(17-14)10-13(21)19-8-2-1-3-9-19/h4-7H,1-3,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARDZNMLXHBKAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2N=C(N=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001328843
Record name 2-[5-(4-fluorophenyl)tetrazol-2-yl]-1-piperidin-1-ylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001328843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788537
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetyl}piperidine

CAS RN

428857-73-2
Record name 2-[5-(4-fluorophenyl)tetrazol-2-yl]-1-piperidin-1-ylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001328843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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